molecular formula C25H30N2O3 B11375589 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11375589
M. Wt: 406.5 g/mol
InChI Key: XDJPBCZBJMRTCY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxyphenyl and pyrrolidinyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the methoxyphenyl and pyrrolidinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may be exploited in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and compounds containing methoxyphenyl and pyrrolidinyl groups.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: is another compound with a pyrrolidine core and similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-16-13-21-18(3)24(30-23(21)14-17(16)2)25(28)26-15-22(27-11-5-6-12-27)19-7-9-20(29-4)10-8-19/h7-10,13-14,22H,5-6,11-12,15H2,1-4H3,(H,26,28)

InChI Key

XDJPBCZBJMRTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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